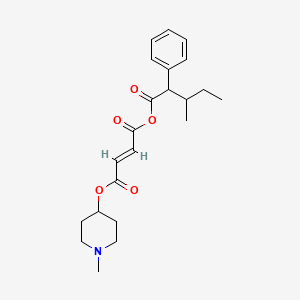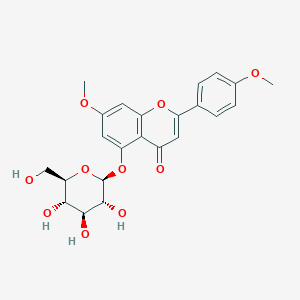
1,1,1,3-Tetrabromononane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3-Tetrabromononane is an organic compound with the molecular formula C9H16Br4 It is a brominated alkane, characterized by the presence of four bromine atoms attached to a nonane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1,3-Tetrabromononane can be synthesized through the bromination of nonane. The process typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the nonane molecule.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,3-Tetrabromononane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) are employed.
Major Products
Substitution: Products include various substituted nonanes depending on the nucleophile used.
Reduction: Products include partially or fully de-brominated nonanes.
Elimination: Products include alkenes such as 1,1,3-tribromononene.
Aplicaciones Científicas De Investigación
1,1,1,3-Tetrabromononane has several applications in scientific research:
Biology: Investigated for its potential effects on biological systems, including its role as a brominated flame retardant.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other brominated compounds.
Mecanismo De Acción
The mechanism of action of 1,1,1,3-tetrabromononane involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3-Tetrabromopropane: Another brominated alkane with similar properties but a shorter carbon chain.
1,1,1,2-Tetrabromoethane: A brominated compound with different reactivity due to the presence of only two carbon atoms.
1,1,1,3,3-Pentabromopropane: A compound with an additional bromine atom, leading to different chemical behavior.
Uniqueness
1,1,1,3-Tetrabromononane is unique due to its specific bromination pattern and the length of its carbon chain. This combination of features gives it distinct chemical properties and reactivity compared to other brominated alkanes.
Propiedades
Número CAS |
1070-25-3 |
|---|---|
Fórmula molecular |
C9H16Br4 |
Peso molecular |
443.84 g/mol |
Nombre IUPAC |
1,1,1,3-tetrabromononane |
InChI |
InChI=1S/C9H16Br4/c1-2-3-4-5-6-8(10)7-9(11,12)13/h8H,2-7H2,1H3 |
Clave InChI |
SJFNJMCYFVSADL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CC(Br)(Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}furan-2(5H)-one](/img/structure/B14751857.png)





![(1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14751889.png)




![1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14751909.png)


